3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a thiophene, a sulfonyl group, a phenyl group, and a piperazine ring. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic piperazine ring and the aromatic phenyl and thiophene rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions with acids or bases, and the sulfonyl group could potentially be involved in substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in water .Scientific Research Applications
Enantioselective Catalysis
- A study by Wang et al. (2006) discussed the use of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the critical role of the arene sulfonyl group for high enantioselectivity (Wang et al., 2006).
Biological Activity and Drug Design
- Tran et al. (2008) synthesized piperazinebenzylamine derivatives from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid and studied their binding affinities at the human melanocortin-4 receptor, indicating potential applications in designing receptor ligands (Tran et al., 2008).
- Another study by Borrmann et al. (2009) focused on the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, discovering compounds with subnanomolar affinity and high selectivity (Borrmann et al., 2009).
Antimicrobial and Antifungal Activities
- A series of novel carboxamide compounds containing piperazine and arylsulfonyl moieties were synthesized and evaluated for their herbicidal and antifungal activities by Wang et al. (2016), showing potential in developing new fungicides (Wang et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withdopamine D4 receptors and 5-HT1D receptors . These receptors play crucial roles in neurotransmission, affecting mood, reward, and other neurological functions.
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist at its target receptors
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-16-5-4-8-18(15-16)24-10-12-25(13-11-24)30(27,28)19-9-14-29-20(19)21(26)23-17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPOYUJPHJZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.